2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
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Overview
Description
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-acetylphenol with morpholine in the presence of a suitable catalyst to form the intermediate 2-acetyl-4-morpholinylphenol. This intermediate is then reacted with phosgene or a phosgene equivalent to introduce the carbonyloxy group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-carboxy-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate.
Reduction: Formation of 2-hydroxy-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The presence of the morpholine ring can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenol: A simpler analog that lacks the morpholine ring and carbonyloxy group.
4-Morpholinylphenol: Contains the morpholine ring but lacks the acetyl and carbonyloxy groups.
Morpholine-4-carboxylate: A basic structure that forms part of the target compound.
Uniqueness
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is unique due to the combination of functional groups it possesses, which imparts distinct chemical and biological properties. The presence of both the acetyl and carbonyloxy groups, along with the morpholine ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-acetyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-13(21)15-12-14(26-17(22)19-4-8-24-9-5-19)2-3-16(15)27-18(23)20-6-10-25-11-7-20/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSAOWNUIXBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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